2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE
Description
2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a thienyl group via a hydrazinecarboxamide bridge.
Properties
IUPAC Name |
[(E)-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophen-2-yl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS3/c1-9-10(6-11(22-9)7-17-19-14(16)20)8-21-15-18-12-4-2-3-5-13(12)23-15/h2-7H,8H2,1H3,(H3,16,19,20)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBJQWWYNWORHM-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=NNC(=O)N)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)/C=N/NC(=O)N)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 1,3-benzothiazol-2-ylsulfanyl derivatives with hydrazinecarboxamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as voltage-gated sodium channels and GABA receptors. These interactions can modulate neuronal activity and reduce the occurrence of seizures, making it a promising candidate for anticonvulsant therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-METHYLETHYLIDENE]ACETOHYDRAZIDE
- 3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1,2,6-THIADIAZINONES
Uniqueness
Compared to similar compounds, 2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE stands out due to its unique structural features, which contribute to its specific biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
